molecular formula C9H11FN2 B1318852 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine CAS No. 952906-02-4

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine

Cat. No.: B1318852
CAS No.: 952906-02-4
M. Wt: 166.2 g/mol
InChI Key: NBKJEUUZJYTVGW-UHFFFAOYSA-N
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Description

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C₉H₁₁FN₂. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzene ring, along with two amine groups.

Preparation Methods

The synthesis of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 4-fluoro-1,2-dinitrobenzene.

    Reduction: The nitro groups in 4-fluoro-1,2-dinitrobenzene are reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Cyclopropylation: Cyclopropylamine is then introduced to form the desired product through nucleophilic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction reactions can further modify the amine groups, potentially converting them into other functional groups.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, and other nucleophilic species.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyclopropyl and fluorine groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine can be compared with similar compounds such as:

    4-Fluoro-1,2-phenylenediamine: Lacks the cyclopropyl group, which may affect its reactivity and applications.

    1-N-cyclopropyl-4-chlorobenzene-1,2-diamine: Substitutes fluorine with chlorine, potentially altering its chemical properties and biological activity.

    1-N-cyclopropyl-4-methylbenzene-1,2-diamine: Replaces fluorine with a methyl group, impacting its hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKJEUUZJYTVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589881
Record name N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952906-02-4
Record name N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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